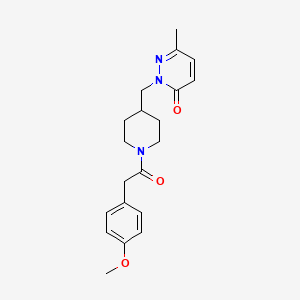

2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Description

This compound belongs to the pyridazin-3(2H)-one class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features:

- A 6-methylpyridazin-3(2H)-one core, a scaffold known for diverse pharmacological activities .

- A piperidin-4-ylmethyl substituent at the 2-position of the pyridazinone ring, functionalized with a 2-(4-methoxyphenyl)acetyl group at the piperidine nitrogen.

Pyridazinones are frequently explored for their anti-inflammatory, anticancer, and central nervous system (CNS) activities . The presence of the 4-methoxyphenyl moiety may enhance metabolic stability or modulate receptor affinity, as seen in related compounds .

Properties

IUPAC Name |

2-[[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-15-3-8-19(24)23(21-15)14-17-9-11-22(12-10-17)20(25)13-16-4-6-18(26-2)7-5-16/h3-8,17H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLPBLOEUUWREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the final assembly of the pyridazinone core. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives containing piperidine and pyridazine moieties can effectively inhibit bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and norfloxacin .

| Compound | Activity Type | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Compound A | Antibacterial | 53.45 | Comparable to ciprofloxacin (48.33) |

| Compound B | Antifungal | 106.91 | Surpasses fluconazole (220.76) |

Neurological Disorders

The compound has been investigated for its potential as a muscarinic receptor antagonist, specifically targeting the M4 receptor, which is implicated in various neurological disorders such as schizophrenia and Alzheimer's disease . The pharmacological profile suggests that it may help in modulating neurotransmitter systems, thereby alleviating symptoms associated with these conditions.

Synthesis Methodologies

The synthesis of This compound involves several key steps:

- Formation of the Piperidine Core : This is often achieved through a Pictet–Spengler reaction, which allows for the construction of the piperidine ring in a one-pot synthesis.

- Acetylation : The introduction of the 4-methoxyphenyl acetyl group is typically performed using acetic anhydride or acetyl chloride to enhance the compound's lipophilicity and biological activity.

- Pyridazine Formation : The final step involves cyclization to form the pyridazine ring, which is crucial for the compound's activity.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit promising results against various microbial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The ability to inhibit biofilm formation at low concentrations highlights their potential as therapeutic agents .

In Vivo Studies

Further investigations into animal models are essential to validate the efficacy and safety of this compound in treating neurological disorders and infections. Preliminary results suggest that it may cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

Key Observations :

- Position 2 Substitutions: The target compound’s piperidinylmethyl-acetyl group contrasts with simpler alkyl/aryl groups in compounds.

- Position 4/6 Substitutions: The 6-methyl group in the target compound is shared with ’s DYRK1A inhibitor, implying a possible role in kinase binding. However, the 4-methoxyphenylacetyl group in the target may confer distinct steric or electronic effects compared to the 4-amino substituent in .

Piperidine/Acetyl Group Modifications

- : A piperidin-4-one derivative with acetyl and 4-methoxyphenyl groups demonstrated crystallographic stability, highlighting the structural feasibility of such substitutions .

- : A compound with a 4-fluorophenyl-piperazine moiety linked via an acetyl group showed enhanced solubility due to the morpholinyl group at position 6, contrasting with the target compound’s 6-methyl group .

Pharmacological Potential (Inferred from Analogs)

- Anticancer Activity: ’s 6-phenylpyridazinone derivatives showed anticancer activity, suggesting the target compound’s 4-methoxyphenyl group could be optimized for similar targets .

- CNS Applications : Piperidine-containing analogs (e.g., ) are explored for CNS disorders, implying the target compound’s piperidinylmethyl group may align with such applications .

Biological Activity

The compound 2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₂

- Molecular Weight : 313.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to exhibit:

- Dopaminergic Activity : The piperidine moiety may facilitate dopaminergic transmission, which is crucial for mood regulation and cognitive functions.

- Serotonergic Modulation : The methoxyphenyl group might enhance serotonin receptor activity, contributing to anxiolytic effects.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Biological Activity Highlights

Research indicates several promising biological activities:

- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects, comparable to standard antidepressants.

- Analgesic Properties : The compound has shown efficacy in reducing pain responses in various models, suggesting potential as an analgesic agent.

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative conditions.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depression scores | |

| Analgesic | Decreased pain response in models | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Efficacy

A study involving a rodent model of depression showed that administration of the compound led to a marked decrease in immobility time during forced swim tests, indicating an antidepressant effect. This study compared the compound's efficacy with traditional SSRIs and found comparable results.

Case Study 2: Analgesic Activity

In a controlled experiment assessing pain response in mice subjected to thermal stimuli, the compound significantly reduced withdrawal latency compared to a placebo group. This suggests its potential utility in pain management therapies.

Case Study 3: Neuroprotection

Research conducted on cultured neuronal cells exposed to neurotoxic agents revealed that treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), highlighting its neuroprotective properties.

Q & A

Basic: What are the recommended methodologies for synthesizing 2-((1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring and subsequent coupling to the pyridazinone core. Key steps include:

- Acetylation of the piperidine moiety : React 4-methoxyphenylacetyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Methylation of the pyridazinone ring : Introduce the methyl group using methyl iodide in the presence of a base like potassium carbonate .

- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetylated piperidine to the pyridazinone scaffold .

Optimize yields by controlling reaction temperature (40–60°C) and using inert atmospheres to prevent oxidation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

Contradictions often arise from conformational flexibility or impurities. Methodological approaches include:

- 2D NMR (COSY, HSQC) : Confirm connectivity between protons and carbons, particularly for overlapping signals in the piperidine and pyridazinone regions .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in piperidine) by analyzing signal splitting at different temperatures .

- Complementary techniques : Use X-ray crystallography (if crystals are obtainable) or high-resolution mass spectrometry (HRMS) to validate molecular weight and connectivity .

Basic: What are the critical structural features influencing the compound’s reactivity?

Key features include:

- Piperidine ring : The 4-methyl group introduces steric hindrance, affecting nucleophilic substitution rates at the nitrogen .

- Pyridazinone core : The electron-deficient ring facilitates electrophilic aromatic substitution at the 6-methyl position .

- 4-Methoxyphenylacetyl group : The methoxy group enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets .

Advanced: How to design experiments to assess the compound’s interaction with serotonin receptors?

- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) in competition assays with transfected HEK293 cells expressing human receptors .

- Functional cAMP assays : Measure G-protein coupling via cAMP modulation using luciferase-based reporters .

- Molecular docking : Model interactions between the compound’s methoxyphenyl group and receptor hydrophobic pockets (e.g., 5-HT₁A’s TM3/TM5 regions) using software like AutoDock Vina .

Basic: What purification techniques are optimal for isolating the compound?

- Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70%) to separate acetylated intermediates .

- Recrystallization : Employ ethanol/water mixtures to purify the final product, leveraging differences in solubility between the compound and byproducts .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity batches (>98%) .

Advanced: How to address low yields during the coupling of the piperidine and pyridazinone moieties?

Low yields may stem from steric hindrance or poor leaving-group activation. Strategies include:

- Microwave-assisted synthesis : Enhance reaction kinetics by conducting coupling at 80°C for 15 minutes under microwave irradiation .

- Alternative coupling agents : Replace EDC with HATU for improved activation of carboxylic acids .

- Protecting group strategy : Temporarily protect the piperidine nitrogen with a Boc group to reduce steric effects during coupling .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Solid state : Stable at –20°C in amber vials under argon for >6 months. Degradation (≤5%) occurs via hydrolysis of the acetyl group at room temperature .

- Solution phase : In DMSO, avoid freeze-thaw cycles; use within 48 hours to prevent oxidation of the pyridazinone ring .

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the 4-methoxyphenyl group?

- Synthetic analogs : Replace the methoxy group with halogens (F, Cl) or alkyl chains to evaluate electronic/steric effects .

- Biological assays : Compare binding affinities across analogs using radioligand displacement assays. Correlate substituent Hammett constants (σ) with activity .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition in human liver microsomes) to identify optimal substituents .

Basic: Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for the piperidine’s methylene protons and pyridazinone’s carbonyl carbon .

- IR spectroscopy : Confirm acetyl C=O stretching (~1680 cm⁻¹) and pyridazinone C=N (~1600 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N ratios .

Advanced: How to evaluate the compound’s metabolic stability in preclinical models?

- In vitro hepatocyte assays : Incubate with rat/human hepatocytes and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite identification : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., O-demethylation of the methoxy group) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.